

Cross-resistance studies of Sulopenem etzadroxil in carbapenem-resistant strains

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Compound of Interest

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Comparative Analysis of Sulopenem Etzadroxil in Carbapenem-Resistant Strains

This guide provides a detailed comparison of the in vitro activity of **sulopenem etzadroxil**, a novel oral penem antibacterial, against carbapenem-resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals seeking to understand the cross-resistance profile of this new therapeutic agent. The data presented is compiled from various in vitro surveillance studies and clinical trials.

Introduction to Sulopenem Etzadroxil

Sulopenem etzadroxil is an orally bioavailable prodrug of sulopenem, a thiopenem β-lactam antibiotic structurally related to carbapenems.[1][2][3] Following oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[1][4] In October 2024, the U.S. Food and Drug Administration (FDA) approved Orlynvah (a combination of **sulopenem etzadroxil** and probenecid) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[5][6][7][8][9] Probenecid is included to increase the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[2][4]

The development of an oral penem is significant, as carbapenems have traditionally been limited to intravenous administration, restricting their use to hospital settings.[10][11]



Sulopenem was developed to address infections caused by multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum β -lactamases (ESBLs).[1][10][12]

Mechanism of Action and Resistance

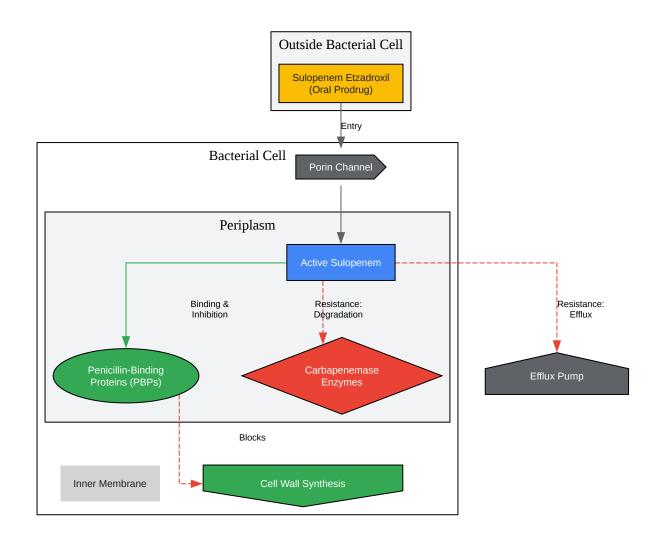
Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][13] It binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan.[3][13] In Escherichia coli, sulopenem shows a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2][4][13] This disruption of cell wall integrity leads to bacterial cell lysis and death.

However, the efficacy of sulopenem is compromised by the same resistance mechanisms that affect other carbapenems.[1][14] These mechanisms include:

- Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring of sulopenem.[1][4]
- Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of sulopenem.[4]
- Reduced Permeability: Loss or modification of outer membrane porin channels, restricting the entry of sulopenem into the bacterial cell.[4]
- Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[1][4]

Due to its susceptibility to carbapenemases, sulopenem generally lacks activity against carbapenem-resistant Enterobacterales (CRE).[15]





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Caption: Mechanism of action and resistance pathways for sulopenem.

In Vitro Activity and Cross-Resistance Data

Numerous surveillance studies have evaluated the in vitro potency of sulopenem against a wide range of clinical isolates. While it demonstrates excellent activity against many MDR pathogens, it does not overcome resistance mediated by carbapenemases.



Activity against Carbapenem-Susceptible, ESBL-Producing Enterobacterales

Sulopenem retains potent activity against Enterobacterales isolates that are resistant to other classes of antibiotics, such as third-generation cephalosporins and fluoroquinolones, due to the production of ESBLs or AmpC β-lactamases.[1][14][16] Its performance in this domain is comparable to intravenous carbapenems like meropenem and ertapenem.[1][17][18]

Table 1: Comparative In Vitro Activity of Sulopenem and Other Carbapenems against ESBL-Phenotype Enterobacterales

Organism (Phenotype)	Antibiotic	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
Escherichia coli (ESBL)	Sulopenem	0.03	0.06	[15][17][19]
	Meropenem	≤0.03	0.06	[16]
Klebsiella pneumoniae (ESBL)	Sulopenem	0.06	1	[15][17][19]
	Meropenem	≤0.03	0.12	[16]
All Enterobacterales	Sulopenem	0.03	0.25	[17][18][19]
	Ertapenem	≤0.03	0.06	[17]
	Imipenem	0.12	0.5	[17]

| | Meropenem | ≤0.03 | 0.06 |[17] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity against Carbapenem-Resistant Enterobacterales (CRE)



Cross-resistance between sulopenem and other carbapenems is significant. Studies consistently show that sulopenem is not active against isolates that are resistant to carbapenems, particularly those that produce carbapenemase enzymes.[1][15] This indicates that sulopenem should not be considered an option for treating known CRE infections.

While specific MIC₉₀ values for sulopenem against CRE are high and often not published in large surveillance summaries due to the clear lack of activity, one study noted that against four meropenem-non-susceptible K. pneumoniae isolates, the sulopenem MIC₅₀ was 16 mg/L.[17] This contrasts sharply with the sub-1 mg/L MICs observed for carbapenem-susceptible isolates.

Table 2: Sulopenem Activity against Other Resistant Phenotypes of Enterobacterales

Organism Subset (Resistance Profile)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
Ciprofloxacin-Non- Susceptible	0.03	0.25	[15][17][19]
Trimethoprim/Sulfame thoxazole-Non-Susceptible	0.03	0.12	[15][17][19]
Nitrofurantoin-Non- Susceptible	0.06	0.5	[15][17]

| MDR E. coli | 0.03 | 0.25 |[16] |

MDR (Multidrug-Resistant): Not susceptible to ≥1 antimicrobial from ≥3 classes.

Experimental Protocols

The data presented in this guide are primarily derived from large-scale antimicrobial surveillance programs using standardized laboratory methods.

Protocol: Antimicrobial Susceptibility Testing (AST)

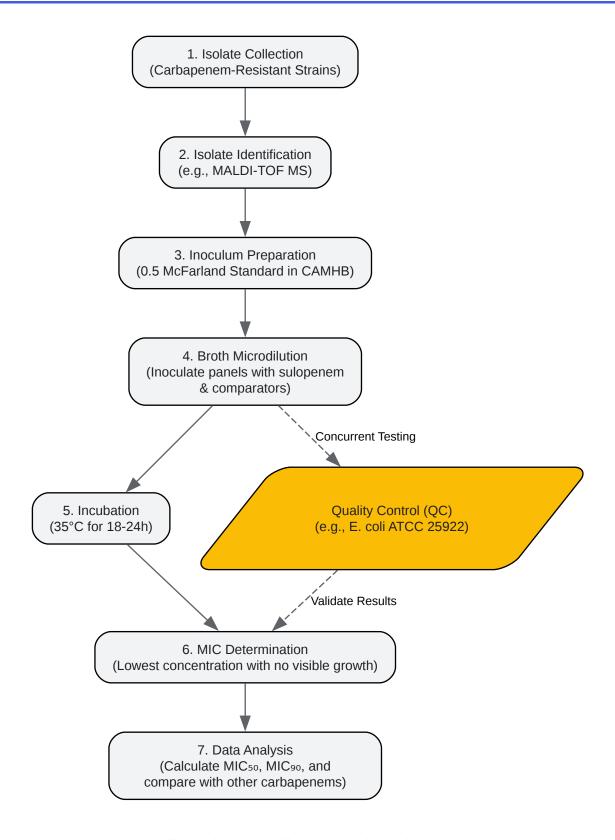
Validation & Comparative





- Isolate Collection: Clinical isolates of Enterobacterales and other relevant pathogens are collected from medical centers across various geographical locations (e.g., USA, Europe).
 [19]
- Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[11][17]
- Susceptibility Testing Method: Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][14][17]
- Procedure: a. Frozen-form microdilution panels containing serial twofold dilutions of sulopenem and comparator agents are prepared.[11][17] b. Isolates are grown on appropriate agar plates, and a standardized inoculum is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.[20] c. The microdilution panels are inoculated with the bacterial suspension and incubated under specified atmospheric conditions and temperatures (e.g., 35°C for 18-24 hours).[20]
- Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. MIC₅₀ and MIC₉₀ values are then calculated from the collected data.[16]
- Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results, with outcomes verified against established CLSI M100 guidelines.[14][16]





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Caption: Standard workflow for determining MICs and cross-resistance.



Conclusion

Sulopenem etzadroxil represents a significant development, offering a new oral treatment option for uUTIs caused by MDR pathogens, particularly ESBL-producing Enterobacterales.[1] [12] Its in vitro activity against these organisms is potent and comparable to that of established intravenous carbapenems.

However, the available data clearly demonstrate that sulopenem is subject to the same enzymatic degradation by carbapenemases that affects other members of the carbapenem class.[1][2] Consequently, there is significant cross-resistance, and sulopenem is not effective against CRE. Its clinical utility lies in its ability to treat infections caused by pathogens resistant to other oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole, potentially preventing hospitalizations for infections caused by ESBL-producers.[19] Careful antimicrobial stewardship is essential to preserve its efficacy for its intended indications.[9]

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